4-Chloroquinoline
Overview
Description
4-Chloroquinoline is a compound with the molecular formula C9H6ClN and a molecular weight of 163.604 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is partly soluble in water .
Synthesis Analysis
There are several methods for synthesizing this compound. For instance, one method involves the use of chlorobenzene and BTC in a pressure-resistant bottle at room temperature . Another method involves the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine ring . The compound also contains a chlorine atom attached to the fourth carbon atom in the quinoline ring .
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . It can also undergo dehydrogenation reactions in the presence of a cobalt oxide catalyst .
Physical and Chemical Properties Analysis
This compound has a density of 1.25 g/mL at 20 °C . It has a boiling point of 255.8±13.0 °C at 760 mmHg . The compound is also characterized by its molar refractivity, polar surface area, polarizability, and molar volume .
Scientific Research Applications
1. Repurposing in Disease Management
4-Chloroquinoline, known for its antimalarial effects, is being repurposed for managing various infectious and noninfectious diseases. Research has uncovered biochemical properties of this compound that facilitate its use in treating different diseases, inspiring the development of novel compounds based on its structure (Njaria, Okombo, Njuguna, & Chibale, 2015).
2. Antimicrobial and Biomedical Applications
Recent studies have focused on chemical modifications of chitosan with this compound, yielding new compounds with enhanced antibacterial properties and potential biomedical applications. These derivatives show increased activity against both bacteria and fungi without cytotoxic effects, suggesting their use in biology and medicine (Haj, Mohammed, & Mohammood, 2020).
3. Anti-Cancer Potential
This compound compounds, including Chloroquine, have shown promise in cancer therapy. They can sensitize tumor cells to a variety of drugs, enhancing therapeutic activity. This property highlights their potential as a synergistic partner in anticancer chemotherapy (Solomon & Lee, 2009).
4. Influence on Inflammatory and Autophagy Pathways
This compound drugs impact inflammatory signaling pathways and autophagy, playing a critical role in tissue metabolism and immune system functions. This understanding aids in evaluating their use in cancer therapy (Varışlı, Cen, & Vlahopoulos, 2019).
5. Computational Studies for Drug Development
Computational studies on this compound derivatives have explored their potential as candidates for treating diseases like COVID-19. These studies utilize docking and cheminformatics tools, providing insights into the development of new therapeutics with lower toxicity (Vaidya & Vyas, 2020).
6. Electrochemical Sensors for Drug Monitoring
Electrochemical sensors have been developed for the detection of this compound drugs in biological and environmental samples. These sensors offer a simple, quick, and sensitive method for drug analysis, essential for monitoring long-term administration and associated toxic side effects (Matrouf et al., 2022).
Mechanism of Action
Target of Action
4-Chloroquinoline, a derivative of the 4-aminoquinoline class of compounds, primarily targets the Plasmodium parasites responsible for malaria . The compound’s primary targets are the parasite’s digestive vacuoles (DV) .
Mode of Action
This compound, like other 4-aminoquinolines, is a weak base that passively diffuses into the parasite’s DV . Once inside the DV, it becomes protonated, trapping the compound within the organelle and raising the surrounding pH . This raised pH in endosomes prevents virus particles from utilizing their activity for fusion and entry into the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme detoxification pathway in Plasmodium parasites . The compound inhibits the formation of β-hematin, a detoxified form of heme, thereby leading to the accumulation of toxic heme within the parasite .
Pharmacokinetics
This compound, as a 4-aminoquinoline, is completely absorbed from the gastrointestinal tract . It is sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces . The parent drugs and metabolites are excreted with a half-life of elimination of approximately 40 days .
Result of Action
The primary result of this compound’s action is the death of Plasmodium parasites , leading to the alleviation of malaria symptoms . By disrupting the heme detoxification pathway, the compound causes the accumulation of toxic heme within the parasite, leading to its death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, exposure to certain environmental toxins used as herbicides or pesticides, e.g. rotenone and paraquat, was found to increase the risk of developing Parkinson’s disease . This suggests that environmental factors could potentially influence the action and efficacy of this compound, although more research is needed in this area.
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chloroquinoline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics . The interaction of this compound with these enzymes can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, affecting their function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of lysosomes, leading to the accumulation of undigested substrates and disruption of cellular homeostasis . Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression and altering cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to DNA and interfere with its replication and transcription processes . It also inhibits the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and repair . These interactions result in the disruption of cellular processes and can lead to cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as antimalarial activity, by inhibiting the growth of Plasmodium parasites . At high doses, this compound can cause toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The metabolism of this compound can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, such as lysosomes . This localization can influence its activity and function within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily accumulating in lysosomes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to lysosomal compartments. The accumulation of this compound in lysosomes can affect their function and lead to cellular toxicity .
Properties
IUPAC Name |
4-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDOFJFSHZCKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209979 | |
Record name | 4-Chloroquinoline | |
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Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 34.5 deg C; [ChemIDplus] Clear dark yellow liquid; mp = 28-31 deg C; [Sigma-Aldrich MSDS] | |
Record name | 4-Chloroquinoline | |
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CAS No. |
611-35-8 | |
Record name | 4-Chloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chloroquinoline | |
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Record name | 4-Chloroquinoline | |
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Record name | 4-Chloroquinoline | |
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Record name | 4-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-Chloroquinoline | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some common methods for synthesizing 4-chloroquinoline derivatives?
A1: Several methods exist for synthesizing this compound derivatives:
- From 4-quinolones: Heating 4-quinolones with phosphorus oxychloride (POCl3) is a common method for preparing the corresponding 4-chloroquinolines. [, , , ]
- From imidoyl chlorides: Palladium-catalyzed chloroimination of fluorinated imidoyl chlorides offers an alternative route to 4-chloro-2-perfluoroalkyl quinolines. []
- From this compound-3-carbaldehyde: This versatile synthon can undergo various substitutions and metal-catalyzed cross-coupling reactions to generate diversely functionalized 4-chloroquinolines. []
Q2: How does the reactivity of this compound compare to 2-chloroquinoline in nucleophilic substitution reactions?
A2: While both undergo nucleophilic substitution, this compound displays a higher tendency for acid catalysis or autocatalysis with amines compared to 2-chloroquinoline. [] Conversely, 2-chloroquinoline exhibits greater reactivity with methoxide ions. []
Q3: How does the presence of substituents on the quinoline ring affect the reactivity of this compound?
A3: Substituents significantly influence the reactivity of the 4-chloro group. Electron-withdrawing groups generally enhance the reactivity towards nucleophiles, while electron-donating groups decrease it. [, ]
Q4: Can you elaborate on the acid and base catalysis observed in nucleophilic substitution reactions of 4-chloroquinolines?
A4: Acid catalysis, often through protonation of the quinoline nitrogen, enhances the electrophilicity of the 4-carbon, facilitating nucleophilic attack. Base catalysis can deprotonate the nucleophile, increasing its reactivity. [, ]
Q5: What is the significance of the reaction of 4-chloroquinolines with 1,2,4-triazole?
A5: This reaction is significant for synthesizing 4-(1H-1,2,4-triazol-1-yl)quinolines, a class of compounds exhibiting anti-inflammatory and fungicidal properties. The reaction can be performed under neutral, acidic, or basic conditions, with the optimal conditions depending on the specific substituents on the quinoline ring. []
Q6: What unusual reaction was observed between 4-chloro-11-hydroxynaphtho[2,3-g]quinoline-5,12-dione and amines?
A6: Instead of simple amine substitution at the 4-position, this reaction yielded a mixture of 4-amino derivatives and the unexpected 2,6-disubstituted-imidazo[4,5,l-I-j]naphtho[2,3-g]quinolin-7-ones. []
Q7: How can 4-chloroquinolines be used in the synthesis of pyrazole derivatives?
A7: 4-Chloroquinolines react with hydrazine to produce 3-(2'-aminoaryl)pyrazoles. This ring-opening reaction occurs under mild conditions. [] They can also react with substituted hydrazines to yield 1,3-pyrazoles through a rearrangement reaction. []
Q8: What are some of the biological activities associated with this compound derivatives?
A8: this compound derivatives have shown potential in various biological applications:
- Anticancer activity: Some derivatives, especially those with extended π-conjugated systems, have exhibited promising cytotoxic activity against cancer cell lines, including lung cancer. [, , , , , , ]
- Gastric H+/K+-ATPase inhibition: Certain this compound derivatives have demonstrated inhibitory activity against gastric H+/K+-ATPase, suggesting potential as anti-ulcer agents. []
- Antimicrobial activity: Some compounds synthesized from Meldrum acid and this compound derivatives have shown in vitro antimicrobial activity. []
Q9: Can you elaborate on the anticancer activity of 2-(6,8-dimethyl-5-nitro-4-chloroquinoline-2-yl)-5,6,7-trichloro-1,3-tropolone?
A9: This specific tropolone derivative displayed significant cytotoxic activity against the A549 lung cancer cell line, surpassing the potency of cisplatin. In vivo studies using mouse models further demonstrated its antitumor efficacy. [, , , , , , ]
Q10: What structural features contribute to the antiproliferative activity of 3-arylquinolines derived from this compound?
A10: The presence of a tricyclic ring system, mimicking the “2-phenylnaphthalene-type” structure, is essential for activity. Additionally, substituents on the aryl and quinoline rings influence potency, with electron-withdrawing groups generally enhancing cytotoxicity. []
Q11: How do structural modifications of this compound affect its biological activity?
A11: SAR studies have revealed key insights:
- Substitution at the 4-position: Replacing chlorine with various amines, thiols, or other nucleophiles significantly alters the biological activity. [, , , ]
- Aryl substituents: Introducing aryl groups at the 2- and 3-positions can lead to potent antitumor agents. [, , ]
- Extended conjugation: Incorporating vinyl, butadienyl, or phenylbutadienyl groups at the 3-position of 4-chloroquinolines enhances their antiproliferative activity. []
Q12: How does the size of the alkyl substituent affect the biological activity of thienylpyrazoloquinolines derived from this compound?
A12: Increasing the size of the alkyl substituent in this series of compounds leads to a gradual shift in activity from inverse agonists to antagonists and finally to agonists of benzodiazepine receptors. []
Q13: What is the molecular formula and weight of this compound?
A13: The molecular formula is C9H6ClN, and its molecular weight is 163.60 g/mol.
Q14: What spectroscopic techniques are helpful in characterizing this compound derivatives?
A14: NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry are commonly employed for structural elucidation. [, , , ]
Q15: Are there any studies on the halogen bonding interactions of this compound N-oxide?
A15: Yes, research has shown that this compound N-oxide can form 1:1 amphoteric halogen-bonded adducts with diiodine. []
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